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molecular formula C7H6BrFN2O2 B8309171 (2-Bromo-3-fluoro-6-nitrophenyl)methylamine

(2-Bromo-3-fluoro-6-nitrophenyl)methylamine

Cat. No. B8309171
M. Wt: 249.04 g/mol
InChI Key: VCEHBBQNHHAKIR-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Methylamine (2M in THF, 19 mL, 38.1 mmol) was added to a solution of 2-bromo-1,3-difluoro-4-nitrobenzene (4.53 g, 19 mmol) and DIPEA (6.8 mL, 38.1 mmol) in THF (70 mL) and the resultant mixture stirred at 60° C. for 3 h. The reaction mixture was concentrated in vacuo and the residue purified by chromatography eluting with (SiO2 0-80% DCM in cyclohexane) to give title compound as an orange/yellow solid (4.32 g, 91%). LCMS (Method C): RT 3.46 min [M+H]+ 249.0, 251.0.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
CN.[Br:3][C:4]1[C:9](F)=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][C:5]=1[F:14].C[CH2:16][N:17](C(C)C)C(C)C>C1COCC1>[Br:3][C:4]1[C:5]([F:14])=[CH:6][CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[C:9]=1[CH2:16][NH2:17]

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
CN
Name
Quantity
4.53 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1F)[N+](=O)[O-])F
Name
Quantity
6.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography
WASH
Type
WASH
Details
eluting with (SiO2 0-80% DCM in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC=C1F)[N+](=O)[O-])CN
Measurements
Type Value Analysis
AMOUNT: MASS 4.32 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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